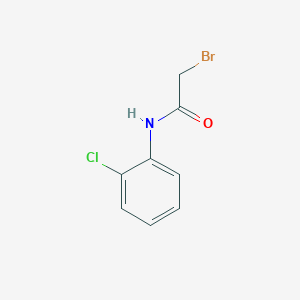

2-Bromo-n-(2-chlorophenyl)acetamide

Description

Overview of Acetamide (B32628) Derivatives in Medicinal Chemistry and Materials Science

Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group (CH₃CONH-). These compounds are of great interest in medicinal chemistry due to their wide range of biological activities. ontosight.aigalaxypub.conih.gov They have been investigated for their potential as anti-inflammatory, antimicrobial, anticonvulsant, and even anticancer agents. ontosight.ainih.gov The versatility of the acetamide scaffold allows for structural modifications that can fine-tune their pharmacological properties, leading to the development of new therapeutic agents. galaxypub.coarchivepp.com For instance, N-substituted acetamides have shown promise in inhibiting enzymes linked to various diseases. patsnap.com

In materials science, acetamides are utilized as plasticizers, industrial solvents, and stabilizers. wikipedia.orgvedantu.comchemicalbook.com Their ability to form hydrogen bonds and their high dielectric constant make them excellent solvents for a variety of substances. patsnap.comwikipedia.orgchemicalbook.com This property is particularly useful in the manufacturing of polymers, where they can influence the flexibility and durability of the final product. patsnap.com

Significance of Halogenated N-Aryl Acetamides in Chemical Research

The introduction of halogen atoms into the N-aryl acetamide structure significantly influences its chemical and biological properties. Halogenated N-aryl acetamides are a subject of intense research due to their enhanced reactivity and specific interactions with biological targets. The presence of halogens can alter the electronic nature of the molecule, affecting its lipophilicity, metabolic stability, and binding affinity to receptors and enzymes.

Research has shown that halogenated N,2-diarylacetamides exhibit interesting molecular conformations and supramolecular assemblies, often linked into chains by hydrogen bonds. researchgate.net These structural features are crucial for their interaction with biological systems. The study of these compounds provides valuable insights into structure-activity relationships, guiding the design of more potent and selective molecules.

Academic Context and Research Trajectory of 2-Bromo-N-(2-chlorophenyl)acetamide

This compound, with the chemical formula C₈H₇BrClNO, is a specific halogenated N-aryl acetamide that has been a subject of academic investigation. nih.govepa.govchemscene.com Its synthesis is typically achieved through the reaction of 2-chloroaniline (B154045) with bromoacetyl chloride. nih.govresearchgate.net

Initial research on this compound focused on its fundamental chemical properties, including its synthesis and characterization. nih.gov X-ray diffraction studies have been instrumental in elucidating its crystal and molecular structure. nih.govresearchgate.net These studies revealed that the molecule has a monoclinic crystal system and that intermolecular N-H···O hydrogen bonds play a key role in its crystal packing. nih.gov The conformation of the N-H bond is syn to the 2-chloro substituent in the aniline (B41778) ring and anti to both the carbonyl and C-Br bonds in the side chain. nih.govresearchgate.net

Scope and Objectives of Contemporary Research on this compound

Current research on this compound is primarily focused on exploring its potential as a building block in organic synthesis and its biological activities. The bromine atom in the molecule is a key functional group that can be readily substituted by various nucleophiles, allowing for the synthesis of a diverse range of derivatives. This reactivity makes it a valuable intermediate for creating more complex molecules with potential applications in medicinal chemistry.

Researchers are investigating the antibacterial and anticancer properties of compounds structurally similar to this compound. irejournals.com The objective is to understand how the specific combination of bromo and chloro substituents on the phenyl ring influences its biological efficacy. The ongoing research aims to synthesize and test new derivatives, explore their mechanisms of action at a molecular level, and identify potential therapeutic leads.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrClNO |

| Molecular Weight | 248.51 g/mol |

| Melting Point | Not specified in the provided context |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

| a | 9.9781 (9) Å |

| b | 4.7161 (5) Å |

| c | 20.028 (2) Å |

| β | 102.194 (9)° |

| Volume | 921.21 (16) ų |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature | 299 K |

| R-factor | 0.044 |

| wR-factor | 0.118 |

Properties

IUPAC Name |

2-bromo-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOJXHICOOQVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279997 | |

| Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-11-2 | |

| Record name | 5439-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 2 Chlorophenyl Acetamide and Structural Analogues

Established Synthetic Pathways to 2-Bromo-N-(2-chlorophenyl)acetamide

The primary and most well-documented method for synthesizing this compound is through the direct reaction of a substituted aniline (B41778) with a bromoacetyl halide.

The synthesis of this compound is classically achieved via the N-acylation of 2-chloroaniline (B154045). nih.govresearchgate.net This reaction involves treating 2-chloroaniline with either bromoacetyl chloride or bromoacetyl bromide. irejournals.com In a typical procedure, 2-chloroaniline is dissolved in a suitable organic solvent, such as dichloromethane (B109758), and the bromoacetyl halide is added slowly. The reaction forms an amide bond between the nitrogen atom of the 2-chloroaniline and the carbonyl carbon of the bromoacetyl group.

The general reaction is as follows: C₆H₄(Cl)NH₂ (2-chloroaniline) + BrCOCH₂Cl (bromoacetyl chloride) → C₈H₇BrClNO (this compound) + HCl

This amidation process is a fundamental transformation in organic chemistry and is widely applied to create various N-aryl acetamide (B32628) derivatives. For instance, a structurally similar compound, 2-bromo-N-(p-chlorophenyl)acetamide, is synthesized using the same principle by reacting 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com

Several strategies have been developed to optimize the synthesis of this compound and related compounds, focusing on improving reaction rates and yields.

Key optimization parameters include:

Temperature Control : The acylation reaction is often exothermic. Maintaining a low temperature, typically between 0–5°C, during the addition of bromoacetyl chloride is crucial to control the reaction rate and minimize the formation of byproducts.

Base/Catalyst Addition : The reaction generates hydrochloric or hydrobromic acid as a byproduct, which can protonate the starting aniline, rendering it unreactive. To neutralize this acid and drive the reaction to completion, a base is often used.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be a highly effective non-nucleophilic base for this type of amidation in tetrahydrofuran (B95107) (THF), leading to high yields (75-95%) in relatively short reaction times (3-6 hours) at room temperature. sphinxsai.com

Other bases like potassium carbonate (K₂CO₃) in solvents such as benzene (B151609) or dichloromethane have also been employed. irejournals.comsphinxsai.com

Catalysis : Specific catalysts can be used to accelerate the acylation. 4-dimethylaminopyridine (B28879) (DMAP) can be employed to activate the carbonyl group of the bromoacetyl chloride, enhancing the reaction rate.

Microwave Irradiation : For certain related syntheses, microwave-assisted, copper-powder-catalyzed coupling and cyclization have proven effective, significantly reducing reaction times. researchgate.net

The following table summarizes various optimized reaction conditions for the synthesis of N-aryl acetamides.

General Synthetic Strategies for N-Aryl Bromoacetamide Scaffolds

The synthesis of the broader class of N-aryl bromoacetamide scaffolds relies on a versatile set of chemical strategies that allow for the introduction of diverse functionalities.

The structural diversity of N-aryl bromoacetamides is achieved through careful selection of the starting materials.

Aryl Amines : The core of the scaffold is derived from a primary or secondary aryl amine. A wide range of substituted anilines, such as 2-chloroaniline, 4-chloroaniline, and 2-bromo-5-chloroaniline, can be used to introduce different substitution patterns on the phenyl ring. irejournals.comchemicalbook.com

Acylating Agents : The bromoacetamide moiety is typically introduced using an acylating agent like bromoacetyl chloride or bromoacetyl bromide . irejournals.com These reagents are highly reactive and readily participate in N-acylation reactions.

Bases : The choice of base is critical for the success of the reaction. Non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred to avoid side reactions. sphinxsai.com Other common bases include inorganic options like potassium carbonate (K₂CO₃) and tertiary amines like triethylamine (TEA) . irejournals.comsphinxsai.com The selection often depends on the solvent and the specific reactivity of the aniline precursor.

Modern synthetic methods increasingly rely on catalysis to achieve higher efficiency, selectivity, and milder reaction conditions.

Copper Catalysis : Copper-catalyzed reactions are prominent in the synthesis of related aromatic amides. nih.gov For example, copper powder in conjunction with a base like tripotassium phosphate (B84403) in a solvent like N,N-dimethylformamide (DMF) can be used to facilitate coupling reactions. researchgate.net

Palladium Catalysis : Palladium catalysts are instrumental in more complex transformations involving N-aryl bromoacetamide scaffolds. Photoinduced, palladium-catalyzed enantioselective cyclization of conjugated dienes with 2-bromoamides has been developed to create chiral γ-lactams. acs.org This highlights the use of these scaffolds as versatile building blocks in advanced organic synthesis.

The table below outlines some catalytic systems used in the synthesis of N-aryl amide derivatives.

Control of the reaction environment, including the choice of solvent (e.g., dichloromethane, THF, DMF), is essential for managing reactant solubility, reaction kinetics, and suppressing side reactions. sphinxsai.comresearchgate.net

Obtaining the final product in high purity is critical, particularly for subsequent applications. Several techniques are commonly employed for the purification of this compound and its analogues.

Recrystallization : This is a standard method for purifying solid organic compounds. For this compound, single crystals suitable for X-ray diffraction have been obtained by the slow evaporation of an ethanolic solution at room temperature. nih.govresearchgate.net This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Chromatography : For more complex reaction mixtures or when high purity is essential, flash column chromatography is the method of choice. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a mixture of solvents like hexane (B92381) and ethyl acetate). nih.govresearchgate.net The progress of the separation is often monitored using thin-layer chromatography (TLC). researchgate.net

Emerging Synthetic Technologies for Related N-Phenylacetamides (e.g., Ultrasound-Assisted Synthesis)

In the continuous effort to develop more efficient, environmentally friendly, and rapid chemical processes, emerging technologies are being explored for the synthesis of N-phenylacetamides and related compounds. One such prominent technology is ultrasound-assisted synthesis.

Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. youtube.com The primary mechanism behind this technique is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and, often, higher yields compared to conventional methods. nih.gov

While specific literature detailing the ultrasound-assisted synthesis of this compound is not prevalent, the principles are broadly applicable to the acylation reactions used to form N-phenylacetamides. Sonication can improve the mixing of reactants, especially in heterogeneous systems, and can accelerate the rate-determining steps of the reaction. youtube.com For instance, in the synthesis of polyesters via lipase-catalyzed ring-opening polymerization, the use of ultrasonic irradiation significantly improved monomer conversion and enhanced the rate of polymer propagation by more than double compared to the silent reaction. nih.gov These advantages suggest a high potential for improving the synthesis of N-arylacetamides by reducing reaction times and increasing yields.

Other emerging trends in the synthesis of related compounds include the development of novel and reusable catalysts. For example, polystyrene-supported aluminium triflate has been reported as an efficient catalyst for the one-pot synthesis of substituted N-aryl lactams from substituted arenes and ω-azido alkanoic acids under mild, room temperature conditions. cbijournal.com Such advancements in catalysis and reaction activation point towards a future of more sustainable and efficient production of this important class of chemical compounds.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis (Based on a Model System)

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Monomer Conversion | ~16% | ~75% | nih.gov |

| Turnover Number (Lipase) | Standard | >3-fold enhancement | nih.gov |

| Rate of Propagation | Standard | >2-fold enhancement | nih.gov |

| Product Polydispersity Index | ~2.55 | ~1.44 (narrower distribution) | nih.gov |

Advanced Structural Characterization and Conformational Analysis of 2 Bromo N 2 Chlorophenyl Acetamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. For 2-Bromo-N-(2-chlorophenyl)acetamide, these studies have revealed a wealth of information regarding its molecular conformation, intramolecular interactions, and the intricate supramolecular architecture of its crystal lattice.

The crystal data for this compound has been determined as follows:

| Crystal Parameter | Value |

| Molecular Formula | C₈H₇BrClNO |

| Molecular Weight | 248.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.9781 (9) Å |

| b | 4.7161 (5) Å |

| c | 20.028 (2) Å |

| β | 102.194 (9)° |

| Volume | 921.21 (16) ų |

| Z | 4 |

X-ray diffraction studies have elucidated the specific conformation of the this compound molecule. A key finding is the orientation of the N—H bond, which is syn to the ortho-chloro substituent on the aniline (B41778) ring. nih.govresearchgate.net This means that the hydrogen atom of the amide group is pointed towards the chlorine atom on the aromatic ring.

Conversely, the N—H bond is oriented anti to both the carbonyl (C=O) group and the C—Br bond in the acetamide (B32628) side chain. nih.govresearchgate.net This specific spatial arrangement is a recurring motif observed in other side-chain substituted aromatic amides, suggesting a degree of conformational preference dictated by the electronic and steric nature of the substituents. nih.govresearchgate.net

In the solid state, molecules of this compound are not isolated but are organized into a well-defined supramolecular architecture. The primary driving force for this organization is intermolecular N—H⋯O hydrogen bonding. nih.govresearchgate.net These hydrogen bonds link individual molecules into chains that propagate along the a-axis of the crystal lattice. nih.govresearchgate.net

These chains are further associated into pairs, forming column-like structures. nih.govresearchgate.net The stability of these columns is reinforced by weaker intermolecular interactions, including C—H⋯Cl contacts and Br⋯Br interactions with a reported distance of 4.3027 (3) Å. nih.govresearchgate.net This hierarchical assembly of molecules into chains and then columns demonstrates the importance of both strong and weak non-covalent interactions in dictating the solid-state structure of organic compounds.

The hydrogen bond parameters are detailed in the table below:

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.84 (2) | 2.05 (2) | 2.852 (4) | 160 (4) |

Spectroscopic Methods for Structural Elucidation (General Application)

Spectroscopic techniques are indispensable tools for elucidating the structure of molecules like N-aromatic amides, providing complementary information to diffraction methods.

Infrared (IR) Spectroscopy: For amides, IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the amide group. The C=O stretching vibration typically appears in the range of 1630-1680 cm⁻¹, a lower frequency compared to ketones due to the resonance effect of the nitrogen lone pair. spectroscopyonline.com The N-H stretching vibration of secondary amides is observed as a single band between 3170 and 3370 cm⁻¹. spectroscopyonline.com Another key diagnostic peak is the N-H in-plane bend, which is found between 1515 and 1570 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of protons. The N-H proton of an amide often appears as a broad signal due to quadrupole broadening and exchange phenomena. libretexts.org The chemical shift of protons on the carbon adjacent to the carbonyl group (H-C-C=O) is typically found in the range of 2.0-2.4 ppm. ucalgary.ca ¹³C NMR is also informative, with the carbonyl carbon (C=O) resonance appearing in the deshielded region of 160-180 ppm. ucalgary.ca Due to restricted rotation around the C-N amide bond, different conformations (E/Z rotamers) can sometimes be observed by NMR. acs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) is often visible for amides. ucalgary.ca A common fragmentation pathway involves the formation of acylium ions. ucalgary.ca

Influence of Substituents on the Structural Features of N-Aromatic Amides

The nature and position of substituents on both the aromatic ring and the N-acyl group have a profound impact on the structural features of N-aromatic amides. These effects can be both electronic and steric in nature.

Electron-donating or electron-withdrawing substituents on the aromatic ring can alter the electron density of the entire molecule, influencing bond lengths, bond angles, and the strength of intermolecular interactions. libretexts.org For instance, the presence of a halogen, such as the chloro group in this compound, can influence the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding.

The position of substituents is also critical. An ortho-substituent, as seen in the title compound, can sterically hinder rotation around the N-aryl bond, thereby influencing the preferred conformation of the molecule. nih.govresearchgate.net This steric hindrance can also affect the planarity of the amide group relative to the aromatic ring. Intramolecular hydrogen bonding between an ortho-substituent and the amide group can further lock the molecule into a specific conformation. nih.gov

In the side chain, the nature of the substituent on the α-carbon of the acyl group also plays a role. The electronegativity and size of the bromine atom in this compound influence the electronic properties of the carbonyl group and can participate in halogen-halogen interactions in the crystal lattice. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Bromo N 2 Chlorophenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies of compounds like 2-Bromo-N-(2-chlorophenyl)acetamide. Such studies on N-chlorophenyl based acetamides help elucidate their molecular behavior, including energetic parameters and reactivity sites xisdxjxsu.asia.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, the starting point for such an optimization is often the experimentally determined solid-state structure from X-ray crystallography nih.gov.

The crystal structure of this compound reveals a specific conformation in the solid state. In this structure, the N-H bond is oriented syn to the ortho-chloro substituent on the phenyl ring and anti to both the carbonyl (C=O) and C-Br bonds of the acetamide (B32628) side chain nih.govresearchgate.net. The amide functional group, -C(=O)NH-, is nearly planar, a common feature that facilitates delocalization of electrons nih.gov.

DFT calculations, for instance at the CAM-B3LYP/6-311G(d,p) level of theory, are used to optimize this geometry for an isolated molecule in the gas phase or in a solvent nih.gov. Typically, calculated bond lengths are slightly longer than those from X-ray diffraction because the theoretical model represents an isolated molecule, whereas experimental values are from molecules interacting within a crystal lattice nih.gov.

Beyond a single stable structure, computational methods can explore the energetic landscape of the molecule. This involves calculating the energy changes associated with the rotation around key single bonds, such as the N-C(phenyl) and N-C(carbonyl) bonds. By performing a relaxed potential energy surface scan, a torsional barrier can be determined, revealing the energy required to rotate from one conformation to another and identifying the most stable rotamers mdpi.com. For N-phenyl diacetamide, a related compound, the energy difference between a planar conformation and one where the phenyl ring is perpendicular can be as high as 39.96 kJ/mol, indicating a significant barrier to rotation mdpi.com.

A comparison of selected experimental bond lengths from the crystal structure of this compound with typical DFT-calculated values for similar acetamides is presented below.

| Bond | Experimental Bond Length (Å) nih.gov | Typical DFT Calculated Bond Length (Å) |

|---|---|---|

| C7-O1 (C=O) | 1.223 | ~1.23 - 1.25 |

| C7-N1 | 1.332 | ~1.35 - 1.37 |

| N1-C1 | 1.416 | ~1.42 - 1.43 |

| C8-Br1 | 1.942 | ~1.95 - 1.97 |

| C2-Cl1 | 1.734 | ~1.74 - 1.76 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile xisdxjxsu.asia.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), provide significant insights into the molecule's properties.

HOMO Energy : Related to the ionization potential; a higher HOMO energy indicates a greater ease of donating electrons.

LUMO Energy : Related to the electron affinity; a lower LUMO energy indicates a greater ease of accepting electrons.

HOMO-LUMO Gap (ΔE) : This value is an indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable researchgate.net.

For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich 2-chlorophenyl ring and the amide nitrogen, while the LUMO is expected to be localized on the acetamide moiety, particularly the carbonyl group and the C-Br bond, which are electrophilic centers. The presence of electronegative bromine and chlorine atoms would influence the energies of these orbitals.

The table below shows representative FMO energy values and the resulting energy gap for similar N-phenylacetamide derivatives, as determined by DFT calculations.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attack xisdxjxsu.asia.

Red Regions : Indicate negative electrostatic potential, associated with high electron density. These are sites prone to electrophilic attack and correspond to nucleophilic centers.

Blue Regions : Indicate positive electrostatic potential, associated with electron deficiency. These are sites prone to nucleophilic attack and correspond to electrophilic centers.

Green/Yellow Regions : Represent neutral or weakly polarized areas.

For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a strong positive potential (blue), making it a hydrogen bond donor site. The regions around the bromine and chlorine atoms would also show complex potentials, often exhibiting areas of both positive and negative character (a phenomenon known as a σ-hole), which can influence intermolecular interactions.

In Silico Approaches for Conformational Dynamics

While geometry optimization identifies energy minima, a molecule is not static and possesses conformational flexibility. In silico methods are used to study these dynamics. For this compound, the primary sources of flexibility are the rotations around the N-C(aryl) and N-C(acyl) bonds researchgate.net.

As established by X-ray crystallography, the molecule adopts a specific low-energy conformation in the solid state nih.govresearchgate.net. However, in solution or the gas phase, other conformers may exist in equilibrium. Computational techniques can map the potential energy surface related to the rotation of these bonds to identify all stable conformers and the energy barriers that separate them mdpi.com. Studies on related N-substituted acetamides have shown that restricted rotation can lead to the presence of multiple rotational isomers (rotamers) in solution researchgate.net. More advanced techniques like molecular dynamics (MD) simulations can be employed to simulate the movement of atoms over time, providing a dynamic picture of the molecule's conformational behavior and its interactions with solvent molecules.

Predictive Modeling for Molecular Interactions and Reactivity

The computational data gathered from DFT and other methods can be integrated to predict how this compound will interact with other molecules and predict its chemical reactivity.

Reactivity Prediction : The FMO analysis and MEP map are primary tools for this purpose. The HOMO's location suggests where the molecule will react with an electrophile, while the LUMO and positive regions on the MEP map indicate sites for nucleophilic attack xisdxjxsu.asia. The carbonyl carbon is an electrophilic site, and the C-Br bond is susceptible to nucleophilic substitution.

Intermolecular Interactions : The crystal structure provides direct evidence of the types of non-covalent interactions the molecule can form. It reveals that molecules in the crystal are linked into chains by N-H···O hydrogen bonds. These chains are further organized into pairs through weaker C-H···Cl and Br···Br interactions nih.govresearchgate.net. The MEP map corroborates this, with the positive potential on the N-H hydrogen and the negative potential on the carbonyl oxygen predicting a strong hydrogen bond donor-acceptor pair. These specific interactions are crucial for understanding the molecule's solid-state packing and can be used to model its binding to biological targets or its self-assembly properties.

Future Directions in Research on 2 Bromo N 2 Chlorophenyl Acetamide

Rational Design and Synthesis of Advanced Analogues with Tuned Properties

The chemical architecture of 2-Bromo-N-(2-chlorophenyl)acetamide serves as a foundational template for the rational design of new molecules with enhanced or specialized biological activities. The synthesis of the parent compound is typically achieved through the reaction of 2-chloroaniline (B154045) with bromoacetyl chloride. nih.govresearchgate.net This synthetic route is amenable to modifications, allowing for the strategic introduction of different functional groups to fine-tune its pharmacological profile.

Future research will focus on creating a library of analogues by:

Altering Side Chain Substituents: Studies on related N-aromatic amides have shown that modifying the substituents on the acetamide (B32628) side chain significantly impacts molecular conformation and structure. researchgate.net For instance, replacing the single bromine atom with other halogens or more complex chemical moieties can alter the compound's reactivity and binding affinity to biological targets.

Modifying the Phenyl Ring: The introduction of various substituents on the phenyl ring can influence the molecule's electronic properties and biological activity. Research on similar N-phenylacetamide derivatives has demonstrated that such modifications can lead to compounds with potent antibacterial activity against resistant strains like Staphylococcus aureus. irejournals.com

Building Complex Heterocycles: The reactive bromoacetamide group can be utilized as a starting point for more complex chemical syntheses. For example, palladium-catalyzed cascade reactions involving 2-bromoamides can lead to the formation of chiral γ-lactams, which are valuable structural motifs in many biologically active pharmaceuticals. acs.org

These synthetic strategies allow for the creation of advanced analogues with potentially improved efficacy as anticancer, antimicrobial, or neuroprotective agents. ijpsr.info

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

While this compound has shown promise in pharmacological research, a comprehensive understanding of its mechanism of action at the molecular level is still an area of active investigation. Current evidence suggests that its biological effects are derived from its ability to interact with macromolecules like proteins and enzymes, potentially inhibiting their function.

X-ray crystallography studies have been instrumental in elucidating the compound's three-dimensional structure. nih.govresearchgate.net These studies reveal that the conformation of the N-H bond is syn to the chloro substituent on the phenyl ring. In the crystalline state, molecules of this compound are linked into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net This capacity for hydrogen bonding is a key factor in its interaction with biological targets.

Future research aims to:

Identify Specific Molecular Targets: A primary goal is to pinpoint the precise enzymes or cellular receptors that the compound interacts with. For related chloroacetamide compounds, research suggests that the presence of the chlorine atom can enhance antimicrobial activity, possibly by acting on targets like penicillin-binding proteins, which leads to bacterial cell lysis. mdpi.com

Elucidate Cellular Pathways: Beyond identifying the direct molecular target, researchers will investigate the downstream effects on cellular signaling pathways. This involves understanding how the compound's binding action translates into the observed biological outcomes, such as cytotoxicity in cancer cells or inhibition of microbial growth.

A detailed crystallographic analysis provides foundational data for these future mechanistic studies.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrClNO |

| Molecular Weight | 248.51 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9781 (9) |

| b (Å) | 4.7161 (5) |

| c (Å) | 20.028 (2) |

| β (°) | 102.194 (9) |

| Volume (ų) | 921.21 (16) |

| Z | 4 |

Data sourced from a single-crystal X-ray study. nih.gov

Synergistic Integration of Experimental and Computational Methodologies for Drug Discovery Platforms

The future of drug discovery involving this compound and its derivatives will heavily rely on the integration of experimental work with powerful computational tools. This synergistic approach can significantly streamline the process of identifying and optimizing lead compounds.

Experimental techniques provide the essential groundwork:

Synthesis and Purification: Laboratory synthesis provides the physical compounds for biological testing. ijpsr.info

Structural Characterization: Techniques like X-ray crystallography, NMR, and IR spectroscopy provide precise data on the molecular structure and conformation. nih.govirejournals.com

Biological Activity Screening: In vitro assays are used to evaluate the efficacy of the compounds against various targets, such as cancer cell lines or bacterial strains. irejournals.com

Computational methods leverage this experimental data to build predictive models:

Molecular Docking: Computer simulations can predict how different analogues will bind to the active site of a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Pharmacokinetic Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. mdpi.com This helps in designing compounds that are not only potent but also have favorable characteristics for potential use in medicine.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity across a range of analogues, QSAR models can guide the design of new compounds with enhanced potency.

This integrated platform, where computational predictions guide experimental work and experimental results refine computational models, creates an efficient cycle for the development of novel drugs based on the this compound scaffold.

Q & A

Q. What laboratory-scale synthetic routes are available for 2-Bromo-N-(2-chlorophenyl)acetamide?

The compound is synthesized via condensation of 2-chloroaniline with bromoacetyl chloride in ethanol under ambient conditions. Key steps include:

- Reagent stoichiometry : Equimolar ratios of 2-chloroaniline and bromoacetyl chloride ensure minimal side products.

- Solvent selection : Ethanol is preferred for its polarity, which facilitates proton transfer during amide bond formation.

- Crystallization : Slow evaporation of the ethanolic solution yields single crystals suitable for X-ray diffraction studies .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using:

- Melting point determination : Sharp melting points (e.g., 299 K) confirm homogeneity.

- Infrared (IR) spectroscopy : Characteristic peaks for N–H (≈3250 cm⁻¹), C=O (≈1680 cm⁻¹), and C–Br (≈650 cm⁻¹) validate functional groups.

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress .

Q. What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl carbons (δ ≈170 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C–Br = 1.93 Å) and torsion angles, confirming antiperiplanar alignment of C=O and C–Br bonds .

Advanced Research Questions

Q. How does the molecular conformation influence crystallographic packing?

The N–H bond adopts a syn orientation relative to the ortho-Cl substituent, enabling N–H···O hydrogen bonds (2.89 Å) that propagate molecular chains along the a-axis. Weak C–H···Cl (3.34 Å) and Br···Br (4.30 Å) interactions further stabilize the lattice, forming columnar arrangements .

Q. What computational methods are used to predict intermolecular interactions?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify hydrogen-bond donors/acceptors.

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H···O: 25%, Br···Br: 5%) and visualizes contact distances .

Q. How do substituent variations affect bioactivity in related analogs?

Q. What strategies optimize reaction yields in halogenated acetamide synthesis?

- Temperature control : Maintaining 0–5°C during bromoacetyl chloride addition minimizes decomposition.

- Catalyst screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.